tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate

PROTAC Targeted Protein Degradation Stereochemistry

tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate, also known as trans-4-(Boc-amino)cyclohexanemethylamine, is a bifunctional building block featuring a Boc-protected amine and a free primary amine on a conformationally constrained trans-cyclohexyl scaffold. It is widely utilized in medicinal chemistry as a protected diamine intermediate for the synthesis of pharmaceuticals and targeted protein degraders (PROTACs).

Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
CAS No. 509143-00-4
Cat. No. B3024254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate
CAS509143-00-4
Molecular FormulaC12H24N2O2
Molecular Weight228.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(CC1)CN
InChIInChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10/h9-10H,4-8,13H2,1-3H3,(H,14,15)
InChIKeyNVQFOBONHIXDOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate (CAS 509143-00-4) for Targeted Synthesis and Stereochemical Control in Drug Discovery


tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate, also known as trans-4-(Boc-amino)cyclohexanemethylamine, is a bifunctional building block featuring a Boc-protected amine and a free primary amine on a conformationally constrained trans-cyclohexyl scaffold. It is widely utilized in medicinal chemistry as a protected diamine intermediate for the synthesis of pharmaceuticals and targeted protein degraders (PROTACs). Key physicochemical properties include a molecular weight of 228.33 g/mol, a predicted boiling point of 342.4 °C at 760 mmHg, and a predicted density of 1.01 g/cm³ [1][2].

Why Generic Substitution of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate (CAS 509143-00-4) Fails in Precision Chemistry


Generic substitution of this building block is not feasible due to the critical interplay between stereochemistry, protecting group lability, and molecular geometry. The trans-configuration of the cyclohexyl ring enforces a rigid, extended conformation essential for optimal spatial arrangement in PROTAC ternary complexes and target engagement in protease inhibitors [1][2]. Alternative protecting groups like Cbz exhibit vastly different thermal stability and deprotection profiles, which can lead to premature cleavage or synthetic incompatibility [3]. Furthermore, the specific placement of the aminomethyl and Boc-protected amine groups dictates linker geometry; analogs lacking the methylene spacer (e.g., tert-butyl (4-aminocyclohexyl)carbamate) or with inverted stereochemistry (cis-isomer) produce divergent pharmacological and degradation outcomes, as quantified below.

Quantitative Differentiation Guide: tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate (CAS 509143-00-4) vs. Comparators


PROTAC Degradation Efficiency: trans- vs. cis-Cyclohexyl Linker Configuration

In a head-to-head comparison of LRRK2-targeting PROTACs, the trans-cyclohexyl linker (derived from trans-4-(aminomethyl)cyclohexyl building blocks) exhibited superior cooperative degradation of the target protein compared to its cis-analogue. This enhanced cellular activity occurred despite a quantifiably weaker binary binding affinity for the E3 ligase VHL [1][2].

PROTAC Targeted Protein Degradation Stereochemistry Linker Design

Thermal Stability of Boc vs. Cbz Protecting Groups in Cyclic Amine Derivatives

A comparative study on L-prolinol derivatives demonstrated that Boc-protected amines undergo intramolecular cyclization at 67 °C when the hydroxyl group is replaced by a leaving group. In contrast, the corresponding Cbz-protected analogs remained stable up to 140 °C in the presence of triethylamine [1].

Protecting Group Strategy Synthetic Methodology Thermal Stability Boc Cbz

Thrombin Inhibitory Potency of trans-4-(Aminomethyl)cyclohexylamine Scaffold

The trans-4-(aminomethyl)cyclohexylamine moiety, when incorporated as the P1 group in a thrombin inhibitor series, yielded a very potent lead compound (Compound 1). Subsequent optimization led to a derivative (Compound 3) with a Ki of 0.10 nM against thrombin [1].

Thrombin Inhibitor Anticoagulant Medicinal Chemistry Protease Inhibition

Physical Property Comparison: trans- vs. cis-4-(Boc-amino)cyclohexanemethylamine

Vendor datasheets report that both the trans-isomer (CAS 177583-27-6) and the cis-isomer (CAS 509143-00-4) share identical predicted boiling points (342.4 °C at 760 mmHg) and predicted densities (1.01 g/cm³) [1]. However, the trans-isomer is commercially available in solid form, while the cis-isomer is often a liquid or low-melting solid, indicating potential differences in crystal packing and handling characteristics .

Physicochemical Properties Stereoisomer Comparison Boiling Point Density

Optimal Application Scenarios for tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate (CAS 509143-00-4)


Synthesis of Stereochemically-Defined PROTAC Linkers

This compound is ideal for constructing trans-cyclohexyl-based PROTAC linkers, where the rigid, extended conformation enhances ternary complex formation and target degradation efficiency compared to cis-analogs, as demonstrated in LRRK2 PROTAC studies [1][2]. The Boc group provides orthogonal protection for sequential amine functionalization.

Building Block for Serine Protease Inhibitors

The trans-4-(aminomethyl)cyclohexylamine moiety is a privileged P1 fragment for thrombin and Factor XIa inhibitors. This protected intermediate enables the efficient synthesis of potent anticoagulant lead compounds with Ki values in the sub-nanomolar range [3].

Multi-Step Synthesis Requiring Orthogonal Protecting Groups

In complex synthetic sequences where both acidic and basic conditions are encountered, the Boc group's acid lability complements base-stable protecting groups like Cbz. The lower thermal stability of Boc (cyclization onset at 67 °C) relative to Cbz (140 °C) must be considered, but this property also allows for selective, mild deprotection under acidic conditions (e.g., TFA) without affecting other base-labile functionalities [4].

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